![molecular formula C14H17N3O2 B7492471 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide, also known as L-2-HG, is a metabolite that has gained significant attention in the scientific community due to its potential role in cancer development and progression. L-2-HG is produced by the enzyme D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) and is involved in various cellular processes, including epigenetic regulation and energy metabolism. In
Mechanism of Action
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide is a competitive inhibitor of α-KG-dependent dioxygenases, which are enzymes involved in epigenetic regulation, including histone and DNA demethylases. The inhibition of these enzymes by 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide leads to alterations in gene expression and cellular differentiation, ultimately contributing to oncogenesis.
Biochemical and Physiological Effects:
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been shown to affect various cellular processes, including energy metabolism and epigenetic regulation. The accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide can lead to alterations in cellular differentiation and gene expression, ultimately contributing to tumorigenesis. Additionally, 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been shown to affect the activity of other enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) signaling.
Advantages and Limitations for Lab Experiments
The use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in laboratory experiments can provide insights into the role of this metabolite in cancer development and progression. However, the accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in cancer cells can also be a result of other mutations, making it difficult to determine the specific role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in oncogenesis. Additionally, the use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in laboratory experiments may not accurately reflect the physiological conditions in vivo.
Future Directions
Future research on 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide should focus on the development of inhibitors of D-2-HGDH as a potential therapeutic approach for cancer treatment. Additionally, the role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in other cellular processes, such as energy metabolism and hypoxia-inducible factor signaling, should be further explored. The use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide as a biomarker for cancer diagnosis and prognosis should also be investigated. Finally, the development of more accurate methods for the detection and quantification of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in biological samples should be pursued.
In conclusion, 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide is a metabolite that has gained significant attention in the scientific community due to its potential role in cancer development and progression. The synthesis of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide involves the enzymatic conversion of α-KG to 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide by D-2-HGDH. 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been extensively studied in cancer research due to its potential role in oncogenesis. The inhibition of α-KG-dependent dioxygenases by 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide leads to alterations in gene expression and cellular differentiation, ultimately contributing to tumorigenesis. Future research on 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide should focus on the development of inhibitors of D-2-HGDH as a potential therapeutic approach for cancer treatment, as well as the role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in other cellular processes and its use as a biomarker for cancer diagnosis and prognosis.
Synthesis Methods
The synthesis of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide involves the enzymatic conversion of alpha-ketoglutarate (α-KG) to 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide by D-2-HGDH. D-2-HGDH is a mitochondrial enzyme that converts D-2-hydroxyglutarate (D-2-HG) to α-KG in the tricarboxylic acid (TCA) cycle. The reverse reaction of this enzyme results in the production of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide.
Scientific Research Applications
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been extensively studied in cancer research due to its potential role in oncogenesis. Mutations in D-2-HGDH have been identified in various types of cancer, including gliomas, acute myeloid leukemia, and chondrosarcomas. These mutations result in the accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide, which can affect cellular processes such as DNA methylation and histone modification, ultimately leading to tumorigenesis.
properties
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-5-12(18)11(8-10)14(19)17(3)9-13-15-6-7-16(13)2/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDSBYDPHWIGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

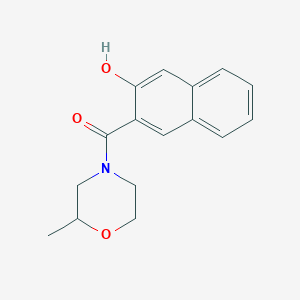
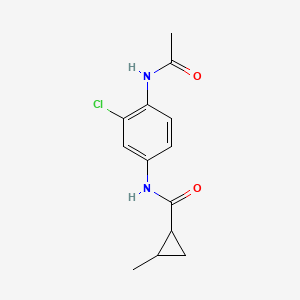
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)


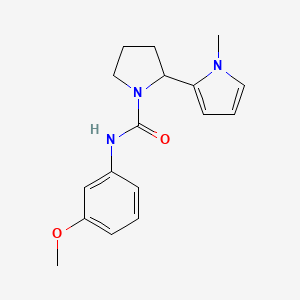

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)

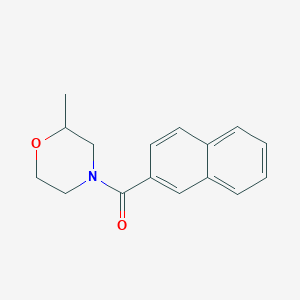
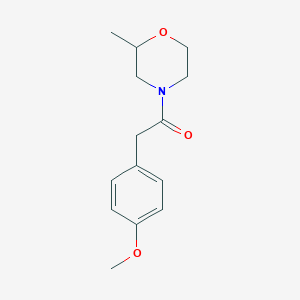
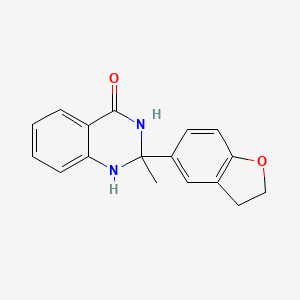
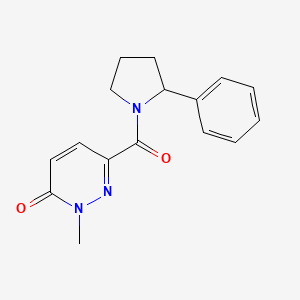
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)